REACTION_CXSMILES
|
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH:8](=O)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O>C(O)(=O)C>[CH:8](=[C:7]1[NH:1][C:2](=[O:3])[NH:4][C:5]1=[O:6])[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
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40 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
fused sodium acetate
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux for 11/2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate the orange product, which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
This product was washed with water until neutral and then with cold ethanol
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
69 g (85% theoretical yield) of virtually pure product
|
Type
|
CUSTOM
|
Details
|
Before use, the product was recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)=C1C(NC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |